(5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone
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Overview
Description
The compound (5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone is a complex organic molecule that features a combination of pyridine, pyrazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyridine, 1-methylcyclopropylamine, and 1H-pyrazole.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, the compound can be used to study its interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for various receptors makes it a valuable tool in biochemical assays and drug discovery.
Medicine
Medically, the compound shows promise as a pharmaceutical agent. Its structure suggests potential activity against various biological targets, making it a candidate for the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure provides distinct chemical and biological properties that can be exploited in various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-17(4-5-17)14-10-15(21-20-14)22-6-8-23(9-7-22)16(24)13-3-2-12(18)11-19-13/h2-3,10-11H,4-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHBAATGOZKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NN2)N3CCN(CC3)C(=O)C4=NC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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